molecular formula C9H7NO4 B1629150 3-Hydroxy-2-oxo-7-indolinecarboxylic acid CAS No. 28546-23-8

3-Hydroxy-2-oxo-7-indolinecarboxylic acid

Cat. No.: B1629150
CAS No.: 28546-23-8
M. Wt: 193.16 g/mol
InChI Key: RRMXUIUCRKQECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indoline (B122111) Scaffold in Chemical and Biological Sciences

The indoline ring system, a bicyclic heterocyclic amine, is a "privileged scaffold" in drug discovery and medicinal chemistry. nih.gov This designation reflects its recurring presence in a multitude of biologically active compounds, both of natural and synthetic origin. ekb.eg The versatility of the indoline and its oxidized form, indole (B1671886), allows them to interact with a wide array of biological targets, making them foundational structures in the development of new pharmaceuticals. researchgate.netnih.gov

The significance of this scaffold is demonstrated by its presence in drugs approved by the Food and Drug Administration (FDA). nih.gov For instance, between 2010 and 2015, approximately 65% of nitrogen-containing heterocyclic anti-cancer drugs that received market approval were based on such scaffolds. aip.org Researchers are actively engaged in developing inhibitors for various diseases based on these chemical frameworks. researchgate.net The applications of indoline-based compounds are diverse, spanning multiple therapeutic areas:

Anticancer Agents: The indoline ring is a core nucleus in the design of anticancer drugs. aip.org Its structure has a notable affinity for the enzyme binding pockets associated with cancer progression, allowing molecules containing this scaffold to interrupt key biological pathways. aip.org It is a versatile framework for creating compounds that exhibit antiproliferative effects through various mechanisms. researchgate.net

Antimicrobial Agents: Indole derivatives have been synthesized and evaluated for their potency against various mycobacteria and other pathogens. researchgate.net

Anti-inflammatory and Antihypertensive Agents: The indole scaffold is a component of compounds developed for their anti-inflammatory and antihypertensive properties. nih.govresearchgate.netnih.gov

Neurodegenerative Disease Management: Research has highlighted the potential of indole-based compounds in addressing neurodegenerative diseases. nih.gov

Beyond its direct therapeutic applications, the indoline scaffold is a crucial building block in synthetic organic chemistry. ekb.eg Its structural features allow for extensive chemical modification, enabling the creation of vast libraries of compounds for screening and development. ekb.eg

Overview of 3-Hydroxy-2-oxo-7-indolinecarboxylic Acid as a Key Indoline Derivative and Intermediate

Within the broad class of indoline compounds, this compound stands out as a valuable chemical intermediate. Its structure is characterized by an indoline core functionalized with a hydroxyl group at the 3-position, a carbonyl (oxo) group at the 2-position, and a carboxylic acid at the 7-position. This specific arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules and analogs of natural products.

The primary role of this compound in academic research is as a starting material or intermediate in synthetic pathways. synchem.de Chemists utilize its reactive sites—the hydroxyl, carboxylic acid, and the N-H group of the indoline ring—to perform various chemical transformations. These modifications can lead to the generation of novel compounds with potential for evaluation in pharmaceutical and materials science research. For example, studies have involved the synthesis of new indole derivatives based on this compound to assess their cytotoxic effects on cancer cell lines.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 28546-23-8 matrix-fine-chemicals.commolbase.com
Molecular Formula C₉H₇NO₄ matrix-fine-chemicals.commolbase.com
Molecular Weight 193.16 g/mol molbase.com
IUPAC Name 3-Hydroxy-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid matrix-fine-chemicals.com
Synonyms 7-Carboxy-2,3-dihydro-3-hydroxy-2-indolinone, 2,3-Dihydro-3-hydroxy-2-oxo-7-indolecarboxylic acid matrix-fine-chemicals.com

Research into related structures further underscores the synthetic utility of this class of molecules. For instance, studies on the oxidation of indole-3-acetic acid in Zea mays (corn) seedlings have identified a related metabolite, 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7′-O-β-d-glucopyranoside, highlighting a natural biosynthetic pathway that generates a similar 7-hydroxyoxindole core. nih.gov Furthermore, efficient methods like microwave-assisted synthesis have been developed for producing various 3-hydroxy-2-oxindoles, demonstrating the ongoing interest in creating and evaluating these types of compounds for biological activity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-oxo-1,3-dihydroindole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-4-2-1-3-5(9(13)14)6(4)10-8(7)12/h1-3,7,11H,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMXUIUCRKQECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628616
Record name 3-Hydroxy-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28546-23-8
Record name 3-Hydroxy-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Characterization of 3 Hydroxy 2 Oxo 7 Indolinecarboxylic Acid

Spectroscopic Techniques for Structure Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 3-Hydroxy-2-oxo-7-indolinecarboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to assign the chemical shifts and establish connectivity between atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, the expected proton signals would include those for the aromatic ring, the methine proton at the C3 position, the hydroxyl proton, the amine proton, and the carboxylic acid proton. While a complete, published spectrum for this specific compound is not readily available, data from closely related 3-hydroxy-2-oxoindoline derivatives and general principles of NMR spectroscopy allow for the prediction of characteristic signals. nih.govacs.org For instance, the carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons would resonate in the aromatic region (approximately 7.0-8.0 ppm), with their splitting patterns determined by their substitution on the benzene (B151609) ring. The proton at C3, adjacent to the hydroxyl group, would likely appear as a singlet in the range of 5.0-6.0 ppm. The NH proton of the indoline (B122111) ring and the OH proton would also be present, often as broad signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals for this compound would include the carbonyl carbon of the oxo group (typically in the range of 170-180 ppm), the carboxylic acid carbon (around 170-185 ppm), and the carbons of the aromatic ring (approximately 110-150 ppm). The carbon atom at the C3 position, bearing the hydroxyl group, would resonate in the range of 70-80 ppm. acs.org

2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular structure. For example, correlations from the aromatic protons to the carboxylic acid carbon would confirm its position at C7.

Interactive Data Table: Predicted NMR Data

Technique Atom Expected Chemical Shift (ppm) Notes
¹H NMR-COOH>10 (broad s)Highly deshielded due to the acidic nature.
Aromatic-H7.0 - 8.0 (m)Complex splitting pattern depending on substitution.
C3-H5.0 - 6.0 (s)Singlet, adjacent to hydroxyl group.
N-HVariable (broad s)Chemical shift can vary with solvent and concentration.
O-HVariable (broad s)Chemical shift can vary with solvent and concentration.
¹³C NMRC=O (oxo)170 - 180Carbonyl carbon of the lactam.
C=O (acid)170 - 185Carboxylic acid carbonyl.
Aromatic-C110 - 150Multiple signals for the benzene ring carbons.
C370 - 80Carbon bearing the hydroxyl group.

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (MW = 193.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization technique).

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Value Proposed Fragment Description
193[C₉H₇NO₄]⁺Molecular Ion
176[C₉H₆NO₃]⁺Loss of -OH radical
148[C₈H₆NO₂]⁺Loss of -COOH group
175[C₉H₅NO₃]⁻Loss of H₂O (in negative ion mode)

IR Spectroscopy: Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands. researchgate.net The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would appear around 1700-1725 cm⁻¹, while the C=O stretch of the lactam (oxo group) would be observed at a slightly lower wavenumber, typically 1680-1700 cm⁻¹. The O-H bending vibration may also be visible. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption maxima characteristic of the substituted indole (B1671886) nucleus. The presence of the carboxylic acid and hydroxyl groups on the aromatic ring would influence the wavelength and intensity of these absorptions.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

HPLC is a highly efficient technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. A common method utilizes a gradient elution with a mixture of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for purity assessment.

Interactive Data Table: Typical HPLC Parameters

Parameter Condition Reference
Column C18
Mobile Phase Water/Acetonitrile with 0.1% TFA (gradient)
Detection UV at 254 nm
Purity Threshold >95% for research grade

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to determine appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate (a polar stationary phase) is typically used. The mobile phase, or eluent, is a mixture of solvents, and its polarity is adjusted to achieve good separation. For polar compounds like carboxylic acids, a relatively polar solvent system is required. Mixtures of ethyl acetate (B1210297) and hexane, or chloroform (B151607) and methanol, are commonly used for the separation of indole derivatives. nih.gov The position of the compound on the developed TLC plate is visualized under UV light (at 254 nm) and is quantified by its retention factor (Rf) value.

Column Chromatography: Column chromatography is a preparative technique used to purify compounds from a mixture. Similar to TLC, it typically employs a polar stationary phase like silica gel packed into a column. The crude product is loaded onto the column, and a solvent system, often determined by prior TLC analysis, is passed through the column to elute the components at different rates. For carboxylic acids, it is sometimes beneficial to add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing of the peak, leading to better separation. acs.org The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure desired product.

Chemical Reactivity and Derivatization Strategies of the Indolinecarboxylic Acid Scaffold

Oxidation Reactions (e.g., Conversion to Oxindole (B195798) Derivatives)

The oxidation of the 3-hydroxy group in the 3-hydroxy-2-oxindole framework is a fundamental transformation, leading to the corresponding isatin (B1672199) (indole-2,3-dione) derivatives. These isatins are themselves valuable intermediates for the synthesis of a wide array of heterocyclic compounds. Various oxidizing agents and conditions have been explored for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.

A systematic study on the oxidation of structurally related 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) to the corresponding phthalimides has highlighted the efficacy of several oxidants. Reagents such as nickel peroxide (NiO₂), pyridinium (B92312) chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX) have been successfully employed for this transformation. While NiO₂ requires longer reaction times and elevated temperatures, PCC and IBX can achieve full conversion in shorter periods, albeit sometimes necessitating more extensive purification.

Furthermore, electrochemical methods have emerged as a mild and environmentally friendly alternative for the oxidation and rearrangement of 3-hydroxyoxindoles. Electrochemical oxidation can lead to the formation of benzoxazinone (B8607429) derivatives, showcasing a novel pathway for the derivatization of this scaffold. This method avoids the use of harsh chemical oxidants and often proceeds with high efficiency.

The conversion of 3-hydroxy-2-oxindoles to isatins is a critical step in the synthesis of many biologically active molecules. For instance, the Martinet method for isatin synthesis involves the reaction of an amino aromatic compound with an oxomalonate (B1226002) ester to produce a 3-(3-hydroxy-2-oxindole) carboxylic acid derivative, which is subsequently oxidized and decarboxylated to yield the corresponding isatin.

Table 1: Oxidation Reactions of 3-Hydroxy-2-oxindole Derivatives

Oxidizing Agent/MethodProduct TypeKey Features
Nickel Peroxide (NiO₂)Phthalimide (from hydroxylactam)Requires elevated temperatures and longer reaction times.
Pyridinium Chlorochromate (PCC)Phthalimide (from hydroxylactam)Faster reaction times compared to NiO₂.
2-Iodoxybenzoic Acid (IBX)Phthalimide (from hydroxylactam)Rapid conversion, may require more purification.
ElectrochemistryBenzoxazinoneMild, environmentally friendly, unexpected rearrangement.
Oxidative DecarboxylationIsatinKey step in the Martinet isatin synthesis.

Reduction Pathways (e.g., Keto Group Reduction and Stereoselectivity)

The reduction of the C2-keto group in the 2-oxindole ring system offers a pathway to 2-hydroxyindoline derivatives. However, the reduction of the C3-keto group in a 3-oxo-2-hydroxyindoline structure is a more common transformation, leading to dihydroxyindoline derivatives. The stereochemical outcome of these reductions is of paramount importance, as the biological activity of the resulting compounds is often highly dependent on their stereochemistry.

While specific studies on the reduction of 3-Hydroxy-2-oxo-7-indolinecarboxylic acid are not extensively documented in readily available literature, general principles of ketone reduction can be applied. The diastereoselective reduction of the benzene (B151609) ring in 2-oxindoles has been achieved using rhodium catalysts, indicating the potential for stereocontrolled reductions on the heterocyclic core. The stereoselectivity is often influenced by the substituents present on the ring.

Enzymatic reductions using ketoreductases have shown great promise in the stereodivergent synthesis of related hydroxylated cyclic amino acids. These biocatalysts can achieve high diastereo- and enantioselectivity in the reduction of ketoesters via dynamic kinetic resolution, providing access to all possible stereoisomers. This approach highlights the potential for developing highly selective enzymatic reductions for the 3-oxo group in the indoline (B122111) scaffold.

Common reducing agents for ketones, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), could potentially be employed for the reduction of the C2-oxo group. However, the chemoselectivity of such reductions in the presence of a carboxylic acid group would need to be carefully considered. The "Luche reduction," which utilizes NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is known for its selectivity in reducing ketones in the presence of other reducible functional groups.

Electrophilic Substitution Reactions on the Indoline Ring

The indole (B1671886) nucleus is generally considered an electron-rich aromatic system, and electrophilic substitution typically occurs at the C3 position. However, in 2-oxindoles where the C3 position is already substituted, electrophilic attack is directed to the benzene ring, primarily at the C5 and C7 positions, depending on the nature of the N-substituent and other groups on the aromatic ring. The amide group of the lactam is a deactivating group but is ortho-, para-directing. The carboxylic acid at C7 is a deactivating, meta-directing group relative to its own position. The hydroxyl group at C3 will also influence the electron distribution.

Friedel-Crafts Reactions: Lewis acid-catalyzed Friedel-Crafts alkylations of 3-hydroxy-2-oxindoles with electron-rich aromatic compounds have been reported. rsc.orgresearchgate.net This reaction proceeds through the formation of a carbocationic intermediate at the C3 position, which then reacts with the nucleophilic aromatic ring. researchgate.net This provides a powerful method for the synthesis of 3,3-disubstituted oxindoles. rsc.orgresearchgate.net

Halogenation: The halogenation of indoles and their derivatives is a common transformation. Enzymatic halogenation of indoles using halogenase enzymes has been shown to occur at the most electrophilic site, which is often the C3 position. frontiersin.org For 2-oxindoles, halogenation can also be achieved using various reagents. For example, sulfuryl chlorofluoride has been used for the controllable chlorination of unprotected indoles, yielding 3-chloro-2-oxindoles and 3,3-dichloro-2-oxindoles. researchgate.net

Nitration: The nitration of oxindole derivatives has also been investigated. The reaction of 2-alkylindoles with nitrating agents can lead to polynitration on the aromatic ring. acs.org For the specific case of this compound, the directing effects of the existing groups would need to be carefully considered to predict the outcome of nitration.

Table 2: Electrophilic Substitution Reactions on the Oxindole Ring

ReactionReagentsPosition of SubstitutionKey Findings
Friedel-Crafts AlkylationElectron-rich aromatics, Lewis acid (e.g., BF₃·OEt₂)C3 (leading to 3,3-disubstitution)Formation of an all-carbon quaternary center at C3. rsc.orgresearchgate.net
Halogenation (Chlorination)Sulfuryl chlorofluorideC3Controllable mono- or di-chlorination at the C3 position. researchgate.net
Halogenation (Enzymatic)Halogenase enzymesC3Selective halogenation at the most electrophilic site. frontiersin.org
NitrationNitrating agentsAromatic ring (e.g., C5, C7)Can lead to polynitration depending on the substrate. acs.org

Strategies for Synthesis of Novel Derivatives and Analogs

The versatile functionality of the this compound scaffold allows for a multitude of derivatization strategies to create novel analogs with potentially interesting biological activities. A primary focus of these strategies has been the modification at the C3 position.

A prevalent method for synthesizing 3-substituted-3-hydroxy-2-oxindoles is the nucleophilic addition to the C3-carbonyl group of isatins (the oxidized form of 3-hydroxy-2-oxindoles). This approach allows for the introduction of a wide variety of substituents.

Catalytic Asymmetric Synthesis: Numerous catalytic asymmetric methods have been developed to synthesize chiral 3-substituted-3-hydroxy-2-oxindoles. These include:

Aldol (B89426) Reactions: The aldol reaction of isatins with ketones, catalyzed by chiral organocatalysts, can produce 3-substituted-3-hydroxy-2-oxindoles with high enantioselectivity.

Michael Additions: The conjugate addition of various nucleophiles to α,β-unsaturated systems derived from isatins is another powerful tool for derivatization.

Allylation Reactions: Palladium-catalyzed asymmetric allylation of isatins or their derivatives provides access to 3-allyl-3-hydroxyoxindoles, which are versatile intermediates for further transformations.

Table 3: Selected Strategies for the Synthesis of 3-Substituted-3-hydroxy-2-oxindole Derivatives

Reaction TypeNucleophile/ReagentCatalystKey Features
Asymmetric Aldol ReactionKetonesChiral organocatalysts (e.g., proline derivatives)High enantioselectivity in the formation of the C3-quaternary center.
Asymmetric AllylationAllylating agentsChiral Palladium complexesAccess to chiral 3-allyl-3-hydroxyoxindoles.
Friedel-Crafts AlkylationElectron-rich arenesChiral Lewis acidsEnantioselective synthesis of 3-aryl-3-hydroxyoxindoles.
Decarboxylative CondensationMalonic and cyanoacetic acidsMicrowave irradiationEfficient synthesis of 3-carboxymethyl- and 3-cyanomethyl-3-hydroxyoxindoles. ic.ac.uk

Biological Activities and Mechanisms of Action of 3 Hydroxy 2 Oxo 7 Indolinecarboxylic Acid and Its Analogs

Antimicrobial Properties

Indole (B1671886) derivatives have been recognized for their antimicrobial properties, with studies highlighting their efficacy against various pathogenic microorganisms. nih.gov Research has particularly focused on their activity against challenging drug-resistant bacteria.

Activity Against Bacterial Pathogens (e.g., E. coli and A. baumannii)

The antimicrobial potential of indole derivatives extends to significant Gram-negative pathogens such as Escherichia coli and Acinetobacter baumannii. nih.govasm.org A. baumannii, in particular, is a critical priority pathogen due to its high levels of multidrug resistance and ability to form biofilms. nih.gov

In a screening of 46 indole derivatives against extensively drug-resistant A. baumannii (XDRAB) isolates, several compounds demonstrated notable antimicrobial activity. nih.gov Among these, 7-hydroxyindole (B18039) was identified as a particularly potent agent. nih.gov Studies have shown that such indole derivatives can exhibit minimum inhibitory concentration (MIC) values ranging from 64 to 1,024 µg/mL against XDRAB strains. nih.gov Furthermore, certain indole compounds have been shown to work synergistically with conventional antibiotics, enhancing their efficacy against resistant strains. nih.gov For instance, 7-hydroxyindole has demonstrated the ability to not only inhibit the growth of XDRAB but also to eradicate established biofilms, a key virulence factor in persistent infections. nih.govnih.gov The mechanism for this antibiofilm activity is linked to the downregulation of genes involved in quorum sensing, such as abaI and abaR. nih.gov

Table 1: Antimicrobial Activity of Selected Indole Analogs Against A. baumannii

CompoundActivityConcentration/MICEffect
7-hydroxyindole Antimicrobial & AntibiofilmMIC: 64–1,024 µg/mLInhibits growth and eradicates mature biofilms of XDRAB. nih.govnih.gov
5-iodoindole Antimicrobial & AntibiofilmMIC: 64–1,024 µg/mLExhibits activity against XDRAB and shows synergistic effects with other drugs. nih.govnih.gov
3-methylindole Antimicrobial & AntibiofilmMIC: 64–1,024 µg/mLShows activity against XDRAB and synergistic potential. nih.govnih.gov

Structure-Activity Relationships (SAR) for Antimicrobial Potency

The antimicrobial potency of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at positions 5 and 7 of the indole nucleus can have a considerable impact on their biological activity. nih.gov For example, the presence of a hydroxyl group at the 7-position, as seen in 7-hydroxyindole, contributes to its strong activity against A. baumannii. nih.govnih.gov The structural flexibility of the indole scaffold allows for modifications that can enhance antimicrobial efficacy. mdpi.com

Anticancer Potential

The indole scaffold is a cornerstone in the development of novel anticancer agents. nih.goveurekaselect.com Derivatives of indole have been shown to inhibit cancer cell proliferation and induce cell death through various mechanisms. mdpi.comnih.gov

Inhibition of Cancer Cell Proliferation (e.g., MCF-7 breast cancer cells)

Numerous studies have demonstrated the cytotoxic effects of indole analogs on various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line. nih.govnih.gov For instance, a series of novel 5-hydroxyindole-3-carboxylic acid esters were synthesized and evaluated for their antiproliferative activity. nih.govnih.gov Several of these compounds exhibited significant cytotoxicity against MCF-7 cells, with some showing higher potency than the standard chemotherapeutic drug cisplatin (B142131) in comparative assays. nih.gov

One of the most potent compounds identified was an ester derivative with a 4-methoxy group, which displayed a half-maximal inhibitory concentration (IC50) of 4.7 µM against MCF-7 cells. nih.govnih.gov This highlights the potential of specific structural modifications to enhance the anticancer activity of the indole core.

Table 2: Cytotoxic Activity of Selected 5-Hydroxyindole-3-carboxylic Acid Analogs Against MCF-7 Cells

Compound IDSubstituent GroupIC50 (µM)
5d Ester with 4-methoxy phenyl group4.7 nih.govnih.gov
5a Ester derivative< 10 nih.govnih.gov
5l Ester derivative< 10 nih.govnih.gov

Selective Cytotoxicity Profiles in Cancer Models

A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. nih.gov Indole derivatives have shown promise in this regard, exhibiting selective cytotoxicity. nih.gov In studies evaluating 5-hydroxyindole-3-carboxylic acid derivatives, the compounds demonstrated significant cytotoxic effects on MCF-7 breast cancer cells but showed no significant toxicity towards normal human dermal fibroblast cells. nih.govnih.gov This selective action suggests a favorable therapeutic window for these compounds and underscores their potential for further development as cancer therapeutics. nih.gov

Mechanistic Insights into Anti-proliferative Effects

The anti-proliferative effects of indole derivatives are mediated through multiple cellular mechanisms. mdpi.comeurekaselect.com A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This process is often triggered by the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2. nih.gov

Furthermore, some indole compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. eurekaselect.com For example, certain indole derivatives can cause cell cycle arrest in the G2/M phase. nih.gov The generation of reactive oxygen species (ROS) within cancer cells is another mechanism by which some indole analogs exert their cytotoxic effects. researchgate.net This increase in oxidative stress can lead to cellular damage and trigger apoptotic pathways. The diverse mechanisms of action of indole derivatives make them versatile candidates for cancer therapy, capable of targeting various signaling pathways involved in cancer progression. mdpi.comresearchgate.net

Related 3-Hydroxy-3-Substituted-2-oxindole Derivatives with Anticancer Activity

The 3-hydroxy-3-substituted-2-oxindole scaffold is a core structural motif in numerous natural products and has emerged as a "privileged" structure in medicinal chemistry due to its potent biological activities. benthamdirect.comnih.gov This framework is central to the development of new anticancer agents, with substitutions at the 3-position significantly influencing antitumor activity. nih.govresearchgate.net Research has led to the synthesis of novel diversity libraries based on this core, targeting various cancer cell lines. benthamdirect.comresearchgate.net

Synthetic strategies have produced a wide array of these derivatives, which have been evaluated for their anti-proliferative effects against multiple cancer types. For instance, novel spirocyclic tetrahydrofuran- and isoxazolidine-2-oxindole libraries have demonstrated growth inhibition of lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cells. benthamdirect.com Further studies on isatin (B1672199)–chalcone linked triazoles showed significant cytotoxicity against ovarian cancer cell lines. researchgate.net Another series of 3-alkenyl-2-oxindoles displayed remarkable antiproliferative properties against pancreatic cancer (PaCa-2) cell lines, with some compounds being more potent than the standard reference drug, Sunitinib. nih.gov

The mechanism of action for these compounds often involves the inhibition of key cellular pathways essential for cancer cell proliferation and survival. Several derivatives function as multi-receptor tyrosine kinase inhibitors, which play a crucial role in tumor angiogenesis and growth. researchgate.netnih.gov For example, some analogs effectively inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, a primary target in controlling angiogenesis. nih.govnih.govnih.gov The indolin-2-one core is considered essential for this inhibition. nih.gov Other mechanisms include the induction of apoptosis (programmed cell death) through the mitochondrial pathway, disruption of the cell cycle, and the depletion of intracellular reduced glutathione (B108866) (GSH). nih.govresearchgate.net Molecular docking studies have helped to elucidate the binding modes of these compounds to their protein targets, such as VEGFR2 and p21-activated kinase 4 (PAK4), providing a rationale for their observed anticancer activity. nih.govnih.gov

Table 1: Anticancer Activity of Selected 3-Hydroxy-3-Substituted-2-oxindole Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Derivative Cancer Cell Line(s) Observed Effect Potential Mechanism of Action Citations
Spirocyclic tetrahydrofuran-2-oxindoles A549 (Lung), HepG2 (Liver), MCF-7 (Breast) Growth inhibition Not specified benthamdirect.com
Isatin–chalcone linked triazoles Ovarian cancer cells Cytotoxicity, Apoptosis VEGFR-2 & EGFR inhibition researchgate.net
3-Alkenyl-2-oxindoles (6c, 10b) PaCa-2 (Pancreatic), MCF-7 (Breast) Antiproliferative activity, Anti-angiogenic Multi-targeted kinase inhibition (VEGFR-2, c-Kit) nih.gov
3-Substituted-2-oxindole hybrids with α-bromoacryloyl moiety CCRF-CEM, RS4;11 (Leukemia) Potent antiproliferative activity, Apoptosis induction Mitochondrial pathway apoptosis, GSH depletion nih.gov
Isatin–podophyllotoxin hybrids HepG2 (Liver), MCF-7 (Breast), A549 (Lung) Cytotoxicity Not specified researchgate.net
Indolin-2-one analogue (3b) HT-29 (Colon), NCI-H460 (Lung) Tumor growth suppression Kinase inhibition (VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β) nih.gov
Substituted indolin-2-one derivatives (12g) A549 (Lung) Antiproliferative activity, Apoptosis, Inhibition of migration PAK4/LIMK1/cofilin pathway inhibition nih.gov

Neurobiological Activity and Neuroprotective Effects

The indole nucleus is recognized as a versatile scaffold in medicinal chemistry for developing agents that target the central nervous system. nih.gov Derivatives of the 2-oxindole core, in particular, have been investigated for their potential to combat neurodegenerative disorders. jst.go.jp

The neurobiological activity of oxindole (B195798) derivatives includes the modulation of key neurotransmitter systems. A notable mechanism is the inhibition of excitatory amino acid transporters (EAATs). nih.gov For example, the novel glutamate (B1630785) transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid ((-)-HIP-A)) has been shown to preferentially inhibit the reverse transport of glutamate, which is the release of glutamate from cells under conditions like ischemia. nih.gov This selective action is significant because excessive glutamate is a primary driver of excitotoxicity, a process that leads to neuronal cell death in various neurological conditions. By selectively interfering with glutamate release rather than its reuptake, these compounds may offer a targeted neuroprotective strategy. nih.gov

The unique modulatory effects of 3-hydroxy-2-oxindole analogs on neurotransmitter systems underpin their potential for neuroprotective applications. researchgate.net These compounds have shown promise in protecting neuronal cells from death induced by oxidative stress and ischemia. nih.govjst.go.jp In studies using hippocampal slices and cortical cultures, certain analogs demonstrated a neuroprotective effect under ischemic conditions, suggesting they can mitigate the damage caused by reduced blood flow to the brain. nih.gov

The neuroprotective potential of these compounds is often linked to their multifunctional properties. nih.gov A series of synthetic indole-phenolic compounds were found to possess significant antioxidant and metal-chelating properties. nih.gov They effectively countered reactive oxygen species (ROS) and protected neuronal cells from cytotoxicity induced by hydrogen peroxide and the amyloid-beta peptide, which are implicated in Alzheimer's disease. nih.gov Furthermore, these derivatives were shown to promote the disaggregation of amyloid-beta fragments. nih.gov This combination of antioxidant, anti-aggregation, and chelating activities positions these indole derivatives as promising candidates for developing therapies for complex neurodegenerative diseases. researchgate.netnih.gov

Anti-HIV Activity of Indolin-2-one Analogs

The indolin-2-one scaffold has been identified as a valuable starting point for the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov

A primary target for many indolin-2-one analogs is the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.govmdpi.com These compounds typically function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Unlike nucleoside inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and terminate it, NNRTIs are allosteric inhibitors. nih.gov

NNRTIs bind to a specific, hydrophobic pocket located approximately 10 Å away from the polymerase active site within the p66 subunit of the enzyme. nih.govnih.gov This binding event does not block the active site directly but induces conformational changes that distort it, thereby inhibiting the chemical step of DNA polymerization. nih.gov This allosteric inhibition effectively halts the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle. nih.govnih.gov The specificity of NNRTIs for this pocket in HIV-1 RT is also why they are typically not effective against HIV-2 RT. nih.gov

The effectiveness of indolin-2-one analogs as anti-HIV agents is highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency. nih.govnih.gov For 3-(cyclopropylethynyl)-3-hydroxy-indolin-2-ones, the presence of the oxoindole and cyclopropylethynyl groups are considered important pharmacophoric features for RT inhibition. nih.gov The substitution pattern on the indolin-2-one ring is critical; for instance, replacing the benzoxazinone (B8607429) ring of the established drug Efavirenz with a suitable indolin-2-one ring resulted in a compound with greater activity against HIV-1 replication. nih.gov

Further SAR studies on indolylarylsulfones, another class of NNRTIs, revealed that cyclic substituents at the indole-2-carboxamide position, linked via a methylene (B1212753) or ethylene (B1197577) spacer, led to potent inhibition of wild-type HIV-1. nih.gov Molecular docking experiments suggest that a hydrogen bond interaction between the nitrogen atom in the carboxamide chain and the amino acid residue Glu138 in the RT enzyme is important for the binding of these compounds. nih.gov For indole-based compounds targeting HIV-1 fusion, the presence of multiple aromatic ring systems is a key feature, and an amphipathic nature appears to be required for activity in cellular assays. nih.gov These detailed SAR studies provide a roadmap for the rational design of new and more potent indolin-2-one-based NNRTIs to combat HIV. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for Anti-HIV Indolin-2-one Analogs This table is interactive. You can sort and filter the data.

Compound Series Key Structural Feature Impact on Activity Target/Mechanism Citations
3-(Cyclopropylethynyl)-3-hydroxy-indolin-2-ones Indolin-2-one ring replacing benzoxazinone Increased activity against HIV-1 replication compared to Efavirenz HIV-1 Reverse Transcriptase (NNRTI) nih.gov
Indolylarylsulfones Cyclic substituents at indole-2-carboxamide Potent inhibition of wild-type and mutant HIV-1 strains HIV-1 Reverse Transcriptase (NNRTI) nih.gov
Indole-based fusion inhibitors Multiple aromatic systems (3-4 rings) Essential for antiviral potency; submicromolar activity achieved HIV-1 gp41-mediated fusion nih.gov
Indole-2-carboxylic acids C3 long branch extending into hydrophobic cavity Significant inhibition of integrase strand transfer HIV-1 Integrase nih.gov

Enzyme Modulation and Inhibition

The indoline (B122111) scaffold, a core component of 3-Hydroxy-2-oxo-7-indolinecarboxylic acid, is a "privileged" structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. While direct studies on the enzyme modulation and inhibition of this compound are not extensively detailed in the available literature, the activities of its structural analogs, particularly those based on the indoline-2,3-dione (isatin) and 3-hydroxy-2-oxoindole core, provide significant insights into its potential mechanisms of action.

Interaction with Specific Molecular Targets and Pathways

Research into the analogs of this compound has revealed interactions with several key molecular targets and signaling pathways, which are crucial for their therapeutic effects. For instance, certain novel indoline derivatives have been shown to inhibit p38 MAPK, reduce the degradation of IκBα, and subsequently decrease the nuclear translocation of NF-κB and AP-1. These pathways are central to the inflammatory response, and their inhibition underlies the anti-inflammatory properties of these compounds. researchgate.net

In the context of cancer, derivatives of 3-substituted-3-hydroxy-2-oxindole have been investigated for their ability to interact with critical components of the cell cycle machinery. One such derivative, compound 7f, demonstrated the ability to arrest the cell cycle of A549 non-small lung cancer cells in the S phase and induce apoptosis. researchgate.net Molecular docking studies further suggested that this compound could exhibit significant interactions with the ATP binding sites of cyclin-dependent kinase 2 (CDK2)/cyclin A and CDK5/p25, and also activate procaspase 6. researchgate.net

Furthermore, in the realm of bacterial infections, derivatives of indoline-2-one have been designed as inhibitors of histidine kinase, a key enzyme in bacterial two-component signal transduction systems. Molecular docking studies of these compounds against a homology-modeled structure of S. aureus histidine kinase-WalK have helped to elucidate their binding modes and rationalize their antibacterial activity. farmaceut.org

Inhibition of Enzymes Involved in Disease Pathways (e.g., enzymes related to cancer cell proliferation or microbial growth)

The inhibition of specific enzymes that are critical for the progression of diseases is a hallmark of many indoline-based compounds. While direct inhibitory data for this compound is limited, its structural analogs have demonstrated potent inhibition of several key enzymes.

Anticancer Activity:

Derivatives of 3-substituted-3-hydroxy-2-oxindoles have shown significant cytotoxicity against various human cancer cell lines. For example, compound 7f was found to be particularly effective against KB (epidermoid carcinoma) and A549 (non-small lung cancer) cell lines, with IC50 values of 1.99 ± 0.22 µM and 0.90 ± 0.09 µM, respectively. researchgate.net This activity is linked to the induction of apoptosis and cell cycle arrest, as mentioned previously. researchgate.net

Antimicrobial Activity:

The indoline-2,3-dione scaffold is a well-established pharmacophore for the development of antimicrobial agents. farmaceut.orgresearchgate.net Derivatives have shown activity against a range of bacteria and fungi. For example, new 1,3-dihydro-3-hydroxy-2H-indol-2-ones have exhibited promising antibacterial and antifungal activities. farmaceut.org Benzylideneindolone derivatives have also been reported to have potent antimicrobial activity against Staphylococcus aureus at micromolar concentrations. farmaceut.org

Related Compounds as Inhibitors of Specific Enzymes (e.g., α-glycosidase, monoamine oxidase A and B for 3-hydroxy-2-oxoindole)

A number of indoline-2,3-dione and 3-hydroxy-2-oxoindole derivatives have been synthesized and evaluated as inhibitors of specific enzymes, highlighting the therapeutic potential of this class of compounds for various conditions, including diabetes and neurological disorders.

α-Glucosidase and α-Amylase Inhibition:

A series of novel indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes that are key targets in the management of type 2 diabetes. nih.gov Several of these compounds displayed potent inhibition, with some exhibiting significantly lower IC50 values than the standard drug, acarbose. nih.gov

Inhibitory Activity of Indoline-2,3-dione Derivatives Against α-Glucosidase and α-Amylase nih.gov
Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
11.10 ± 0.101.30 ± 0.10
412.60 ± 0.3013.30 ± 0.30
512.40 ± 0.1013.20 ± 0.20
61.20 ± 0.101.60 ± 0.10
912.10 ± 0.3013.20 ± 0.30
1012.70 ± 0.2013.20 ± 0.20
110.90 ± 0.101.10 ± 0.10
1513.70 ± 0.2014.90 ± 0.20
1611.40 ± 0.2012.30 ± 0.20
Acarbose (Standard)11.50 ± 0.3012.20 ± 0.30

Fatty Acid Amide Hydrolase (FAAH) Inhibition:

Based on a known isatin-based FAAH inhibitor, a series of N-1 and C-3 substituted isatin derivatives were designed and synthesized. nih.gov FAAH is an enzyme that degrades fatty acid amides, and its inhibition is a therapeutic strategy for pain, inflammation, and anxiety. One of the synthesized compounds, 11 ((Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-1-allylindolin-2-one), was found to be a potent and reversible competitive inhibitor of FAAH with an IC50 of 6.7 nM and a Ki of 5 nM. nih.gov This represented a 1500-fold increase in potency compared to the parent compound. nih.gov

Antioxidative Properties of Related Indoline Derivatives

Indoline derivatives have been extensively studied for their antioxidant properties. researchgate.netnih.govresearchgate.netacs.org These compounds have shown the ability to protect cells from oxidative stress-induced damage.

A study on novel indoline derivatives demonstrated that concentrations ranging from 1 pM to 1 nM could protect RAW264.7 macrophages against cytotoxicity induced by hydrogen peroxide (H₂O₂). nih.govacs.org Unsubstituted indoline itself was found to provide complete protection against cytotoxicity at a concentration of 10 nM. acs.org The introduction of various substituents on the indoline ring was shown to significantly modulate this protective activity. For instance, replacing a primary amino group with a secondary isopropylamine (B41738) group at the N-1 position increased the protective potency by a thousand-fold, with complete inhibition of cytotoxicity observed at a concentration of 1 pM. acs.org

Computational Chemistry and Molecular Modeling Studies

Pharmacophore Modeling and Development

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. dovepress.com This model then serves as a 3D query to screen large compound libraries for molecules with similar features, potentially leading to the discovery of novel hits. columbiaiop.ac.in

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of ligands with known activity is available. longdom.org The method involves superimposing a set of active molecules to extract the common chemical features that are crucial for their bioactivity. nih.gov

For 3-Hydroxy-2-oxo-7-indolinecarboxylic acid, a ligand-based model could be developed if a series of its derivatives with measured biological activity were available. The molecule itself possesses several key pharmacophoric features: a hydrogen bond donor (the hydroxyl and amine groups), hydrogen bond acceptors (the two carbonyl oxygens and the hydroxyl oxygen), a hydrophobic aromatic ring, and a negative ionizable feature (the carboxylic acid group). orientjchem.org An algorithm would analyze the spatial arrangement of these features across a set of active analogs to generate a hypothesis. For instance, a model developed from a series of active indole (B1671886) derivatives might identify a specific arrangement of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as critical for activity. orientjchem.org

Table 1: Potential Pharmacophoric Features of this compound

Feature Type Potential Origin on the Molecule
Hydrogen Bond Donor (HBD) Hydroxyl (-OH) group, Amine (N-H) group
Hydrogen Bond Acceptor (HBA) Carbonyl (=O) groups, Hydroxyl (-OH) group
Aromatic Ring (AR) Fused benzene (B151609) ring
Hydrophobic (HY) Aromatic ring system

This table outlines the intrinsic chemical features of the title compound that could contribute to a pharmacophore model.

When the 3D structure of the target protein is known, typically from X-ray crystallography, a structure-based pharmacophore can be generated. fiveable.me This approach analyzes the key interactions—such as hydrogen bonds, hydrophobic contacts, and ionic interactions—between the protein and a bound ligand within the active site. longdom.orgnih.gov

If this compound were co-crystallized with a biological target, a pharmacophore model could be derived directly from these interactions. For example, in studies on other inhibitors, structure-based models have been generated that include features like a hydrogen bond acceptor near a key amino acid residue (e.g., Ala232), a hydrogen bond donor interacting with another residue (e.g., Asp293), and hydrophobic features occupying specific pockets in the active site. nih.gov The resulting pharmacophore model provides a more precise representation of the binding requirements dictated by the target itself. biointerfaceresearch.com This model can then be used to screen for new molecules that fit these specific interaction points. nih.gov

Validation is a critical step to ensure that a pharmacophore model is statistically significant and can reliably distinguish between active and inactive compounds. fiveable.me Common validation methods include using a test set of known compounds (not used in model generation) to assess predictive accuracy. nih.gov Another robust method is the use of a decoy set, which contains known active compounds mixed with a large number of presumed inactive molecules.

Table 2: Common Parameters for Pharmacophore Model Validation

Parameter Description Indication of a Good Model
Test Set Prediction The model's ability to correctly predict the activity of a set of known active/inactive compounds not used in training. High correlation between predicted and experimental activities.
Enrichment Factor (EF) The concentration of active compounds in a subset of hits compared to the full database. High EF value (significantly > 1).
Goodness of Hit (GH) Score A scoring metric that combines hit rates of actives and decoys, providing a measure of model quality. A score > 0.7 indicates a very good model. researchgate.net

| Area Under Curve (AUC) | The area under the Receiver Operating Characteristic (ROC) curve, which plots true positive rate vs. false positive rate. | An AUC value > 0.7 suggests good discriminatory power. mdpi.com |

This table summarizes key metrics used to validate the predictive power of a generated pharmacophore model.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net It is widely used to predict binding modes and estimate the strength of interaction, often expressed as a binding affinity or score.

For this compound, molecular docking could be used to explore its potential interactions within the binding site of a known or hypothesized biological target. The simulation would place the compound in various positions and conformations within the target's active site and calculate a score for each pose, with lower energy scores typically indicating more favorable binding.

While specific docking studies on this exact compound are not prominent in the literature, research on structurally related 3-substituted-3-hydroxy-2-oxindoles demonstrates the utility of this method. For instance, docking studies of 3-hydroxy-2-oxindole derivatives against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a target in cancer therapy, have successfully predicted binding modes. nih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds between the oxindole (B195798) core and amino acid residues like Cys919 and Asp1046, that stabilize the ligand in the active site. nih.gov Similar interactions could be hypothesized for this compound, where its hydroxyl, carbonyl, and carboxylic acid groups could form critical hydrogen bonds with a target protein.

Table 3: Illustrative Molecular Docking Results for a 3-Hydroxy-2-oxindole Derivative against VEGFR2

Compound Docking Score (kcal/mol) Key Interacting Residues Interaction Type
Derivative 4j -8.5 Cys919, Asp1046 Hydrogen Bond
Val848, Leu840 Hydrophobic Interaction

| 5-Fluorouracil (Ref.) | -5.2 | Glu917, Cys1045 | Hydrogen Bond |

Data in this table is illustrative, based on findings for a related compound (Derivative 4j) from a study targeting VEGFR2, to demonstrate the type of results obtained from molecular docking simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com By identifying which physicochemical properties (descriptors) are correlated with activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide the design of more effective compounds. tandfonline.comresearchgate.net

A QSAR study on this compound would require a dataset of its derivatives with varying structural modifications and corresponding measured biological activities. For each derivative, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties. researchgate.net Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links these descriptors to the observed activity. ijpsr.com

For example, a QSAR study on a series of indole derivatives as COX-2 inhibitors found that descriptors related to the number of oxygen and nitrogen atoms and hydrophobic surface area were significant contributors to the biological activity. ijpsr.com A similar analysis for derivatives of this compound could reveal which substitutions on the aromatic ring or modifications to the carboxylic acid group would be most likely to improve its potency against a specific target.

| Surface Properties | Polar Surface Area (PSA) | The surface sum over all polar atoms, important for membrane permeability. |

This table lists common molecular descriptors that would be calculated for a series of compounds in a QSAR analysis.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This methodology is particularly valuable for exploring the potential of scaffolds like the 3-hydroxy-2-oxindole core. Although no specific virtual screening campaigns for novel ligands targeting a particular protein using this compound as the query molecule have been detailed, the general approach would involve using its 3D structure to screen for compounds with complementary shape and chemical features.

Derivatives of the closely related indoline-2,3-dione have been the subject of virtual screening studies to identify potential inhibitors for enzymes such as α-glucosidase and α-amylase, which are relevant in the management of diabetes. nih.gov In such studies, a library of compounds is docked into the active site of the target enzyme, and the binding affinities are calculated to rank the potential inhibitors. A similar strategy could be applied to this compound to explore its potential as a ligand for various biological targets. For instance, spiro-oxindole derivatives have been identified through screening as potent inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP). wikipedia.org

Table 1: Illustrative Virtual Screening Approach for this compound

StepDescriptionPotential Application for this compound
1. Target Selection Identification of a biologically relevant protein target (e.g., enzyme, receptor).Based on the activities of related compounds, potential targets could include kinases, proteases, or metabolic enzymes. wikipedia.orgacs.org
2. Ligand Preparation Generation of a 3D conformation of this compound.Energy minimization of the structure would be performed using computational chemistry software.
3. Database Screening Searching a database of commercially or virtually available compounds.Screening for molecules with structural similarity or complementary pharmacophoric features to the parent compound.
4. Molecular Docking Predicting the binding mode and affinity of the screened compounds to the target.The carboxylic acid and hydroxyl groups would be expected to form key hydrogen bond interactions within a binding site.
5. Hit Identification Selection of promising candidates for further experimental validation.Compounds with high predicted binding affinities and favorable interaction profiles would be prioritized.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to understand the flexibility, stability, and dynamic behavior of molecules over time. These techniques are crucial for studying how a molecule like this compound might adopt different shapes and how these conformations influence its interactions with its environment or a biological target.

While specific MD simulation studies on this compound are not readily found, research on related indole derivatives highlights the utility of this approach. For example, MD simulations have been used to investigate the equilibrium behavior of substrates within the active sites of cyclooxygenase (COX) enzymes and to study the stability of inhibitors bound to aromatase. nih.govnih.gov These studies provide detailed information on protein-ligand interactions, the role of solvent molecules, and the conformational changes that occur upon binding.

A theoretical conformational study of a 3-hydroxy-2-oxindole derivative using Density Functional Theory (DFT) has been reported, indicating the importance of identifying the most stable conformer for subsequent analysis. researchgate.net For this compound, MD simulations could elucidate the flexibility of the indoline (B122111) ring system and the rotational freedom of the carboxylic acid and hydroxyl groups. This information is vital for understanding its potential to adapt its shape to fit into a binding pocket.

Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound

ParameterDescriptionExample Specification
Force Field A set of parameters to calculate the potential energy of the system.AMBER, CHARMM, or GROMOS force fields are commonly used for organic molecules.
Solvent Model Representation of the solvent (e.g., water).Explicit solvent models like TIP3P or SPC/E provide a realistic environment.
System Setup Placement of the molecule in a simulation box with solvent and ions.A cubic or dodecahedral box with periodic boundary conditions.
Simulation Time The duration of the simulation.Typically ranges from nanoseconds (ns) to microseconds (µs) to capture relevant motions.
Analysis Post-processing of the simulation trajectory.Analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and conformational clustering.

These computational approaches, while not yet specifically reported for this compound, represent a valuable avenue for future research to unlock its full therapeutic or chemical potential.

Metabolic Investigations and Biotransformation of Indoline Derivatives

Enzymatic Biotransformations (e.g., isatin (B1672199) reductase activity on related indoles)

The biotransformation of indoline (B122111) derivatives is heavily reliant on enzymatic activity. A key enzyme in the metabolism of related indole (B1671886) compounds is isatin reductase. This enzyme is responsible for the conversion of isatin to 3-hydroxy-2-oxoindole, a metabolite found in human urine. hmdb.ca The activity of isatin reductase has been identified in the liver and kidney, highlighting these organs as primary sites for the metabolism of isatin and potentially similar indoline structures. hmdb.ca

In addition to reductase activity, oxidative enzymes play a critical role. Cytochrome P450 (P450) enzymes, particularly isoforms CYP2A6, CYP2C19, and CYP2E1, are known to be highly active in the metabolism of indole. researchgate.netuq.edu.au These enzymes catalyze the oxidation of the indole ring at various positions, leading to the formation of several metabolites. researchgate.netuq.edu.au For instance, CYP2A6 has been reported to oxidize indole at the C-2, C-3, and C-6 positions to produce oxindole (B195798), indoxyl (3-hydroxyindole), and 6-hydroxyindole, respectively. researchgate.net The formation of these products underscores the diverse oxidative capabilities of P450 enzymes towards the indole scaffold.

Furthermore, other enzymatic activities such as those from microbial sources have been shown to transform indole derivatives. For example, certain fungi like Aspergillus niger can transform tryptophan to 5-hydroxy-tryptophan and indole to 3-indoxyl, which can then be further metabolized. researchgate.net The integration of photocatalysis with enzymatic catalysis has also been explored for the synthesis of substituted indole-2-ketones from indoles, demonstrating the potential for novel biocatalytic applications. rsc.org

Table 1: Key Enzymes in the Biotransformation of Indole Derivatives

Enzyme/Enzyme SystemSubstrate(s)Product(s)Biological Source/System
Isatin ReductaseIsatin3-Hydroxy-2-oxoindoleHuman liver and kidney hmdb.ca
Cytochrome P450 2A6IndoleOxindole, Indoxyl, 6-HydroxyindoleHuman researchgate.net
Cytochrome P450 2C19IndoleOxindole, Indigo (B80030), IndirubinHuman researchgate.netuq.edu.au
Cytochrome P450 2E1IndoleOxindole, Indigo, IndirubinHuman researchgate.netuq.edu.au
Aspergillus niger enzymesTryptophan, Indole5-Hydroxy-tryptophan, 3-IndoxylFungi researchgate.net

Identification of Metabolites of Structurally Related Indoles (e.g., 3-hydroxy-2-oxoindole)

The identification of metabolites from structurally similar indoles provides valuable insights into the potential metabolic pathways of 3-hydroxy-2-oxo-7-indolinecarboxylic acid. As mentioned, 3-hydroxy-2-oxoindole is a known human metabolite of isatin. hmdb.ca Its formation is a result of the reduction of the C2-carbonyl group of isatin. hmdb.ca

The metabolism of indole itself yields a variety of products. Oxidation by cytochrome P450 enzymes produces indoxyl (3-hydroxyindole) as a transient product, which can be further oxidized and dimerized to form pigments like indigo and indirubin. uq.edu.au Other identified metabolites of indole include oxindole, isatin, 6-hydroxyindole, and dioxindole. uq.edu.au Oxindole is often a predominant product and is not typically metabolized further. uq.edu.au

In plant systems, the metabolism of indole-3-acetic acid (IAA), a common plant hormone, has been studied. A catabolite of IAA in germinating maize kernels is 7-hydroxy-2-indolinone-3-acetic acid. nih.gov This compound is an intermediate in the biosynthesis of its 7'-O-glucoside conjugate. nih.gov This suggests that hydroxylation at the 7-position of the indoline ring is a feasible metabolic step. Another related metabolite, 3-hydroxy-oxIAA, has been identified from the metabolism of 2-oxindole-3-acetyl-amino acid conjugates in plants. nih.gov

A study investigating the in vivo metabolism of indole in mice identified 3-hydroxyindolin-2-one (B1221191) as a metabolite. mdpi.com This compound is considered a secondary metabolite of isatin and is also found in plants and fungi. mdpi.com

Table 2: Identified Metabolites of Structurally Related Indoles

Parent CompoundMetaboliteOrganism/System
Isatin3-Hydroxy-2-oxoindoleHuman hmdb.ca
IndoleIndoxyl (3-hydroxyindole)Human uq.edu.au
IndoleOxindoleHuman uq.edu.au
IndoleIsatinHuman uq.edu.au
Indole6-HydroxyindoleHuman researchgate.net
IndoleDioxindoleHuman uq.edu.au
Indole-3-acetic acid7-Hydroxy-2-indolinone-3-acetic acidZea mays (Maize) nih.gov
2-Oxindole-3-acetyl-amino acid conjugates3-Hydroxy-oxIAAPlants nih.gov
Indole3-Hydroxyindolin-2-oneMice, Plants, Fungi mdpi.com

General Principles of Oxidative Metabolism in Indole Scaffolds

The oxidative metabolism of indole scaffolds follows several general principles, primarily driven by the reactivity of the indole ring. The indole nucleus is susceptible to electrophilic substitution, with the 3-position being the most reactive site. nih.gov This inherent reactivity influences its metabolic fate.

Hydroxylation is a common and primary step in the metabolism of indole and its derivatives. researchgate.netuq.edu.au This is often followed by conjugation reactions, such as sulfation or glucuronidation, to facilitate excretion. For instance, indoxyl, formed from the hydroxylation of indole at the 3-position, is conjugated by sulfotransferases to generate indoxyl-3-sulfate, which is then excreted by the kidneys. researchgate.net

Oxidation can also occur at the 2-position of the indole ring, leading to the formation of oxindoles. researchgate.netuq.edu.au Further oxidation can result in the opening of the heterocyclic ring. For example, some bacterial degradation pathways of indole involve cleavage of the N-heterocyclic ring. nih.gov

The substitution pattern on the indole ring can significantly influence its metabolic profile. For instance, in the development of indoline-2-carboxamide derivatives as therapeutic agents, it was predicted that the 5-position of the indoline ring could be a site of metabolic instability. acs.org Attempts to block this "metabolic hot spot" with a fluorine atom were explored to improve metabolic stability. acs.org This highlights the importance of substituent effects on the direction and rate of metabolism.

Future Research Directions and Opportunities

Rational Design and Synthesis of Advanced Analogs with Enhanced Specificity

The 3-substituted-3-hydroxy-2-oxindole core is a "privileged" scaffold in medicinal chemistry, forming the basis of numerous natural products with a wide spectrum of biological activities. nih.gov Future research will focus on the rational design and synthesis of advanced analogs of 3-hydroxy-2-oxo-7-indolinecarboxylic acid to enhance their specificity and potency for various biological targets.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogs. For instance, research on related 3-hydroxy-2-oxindole derivatives has shown that the introduction of different substituents at various positions on the indoline (B122111) ring can significantly impact their biological activity. Key findings that can inform future design strategies include:

N-1 Position: The presence of a benzyl (B1604629) group at the N-1 position of the isatin (B1672199) core has been shown to improve the anti-proliferative activities of some derivatives. sjp.ac.lk

C-5 Position: The introduction of iodo, chloro, or bromo substituents at the C-5 position of the 3-hydroxy-2-oxindole and indole (B1671886) rings is crucial for exhibiting good antifungal activity.

C-7 Position: The presence of a bromine atom at the C-7 position of the isatin core is preferred over hydrogen for enhancing the anti-proliferative activity of certain morpholine-substituted oxindoles. sjp.ac.lk

The synthesis of novel analogs can be achieved through various methods, including the modification of existing synthetic routes to incorporate a wider range of functional groups. For example, the Vilsmeier–Haack formylation of indole-2-carboxylates followed by further reactions can be employed to create a diverse library of analogs. researchgate.net The development of stereoselective and regioselective synthetic methods will be essential for producing specific isomers with desired biological activities. sjp.ac.lk

Table 1: Structure-Activity Relationship (SAR) Insights for 3-Hydroxy-2-oxindole Derivatives

Position of SubstitutionSubstituent EffectResulting Activity
N-1Benzyl groupImproved anti-proliferative activity sjp.ac.lk
C-5I, Cl, or BrGood antifungal activity
C-7BrPreferred for anti-proliferative activity in some analogs sjp.ac.lk

Exploration of Novel Biological Targets and Therapeutic Applications

While derivatives of the 3-hydroxy-2-oxo-indoline scaffold have shown promise as anticancer and antimicrobial agents, there is a vast potential for exploring novel biological targets and expanding their therapeutic applications. nih.govsjp.ac.lk

Novel Biological Targets:

Kinase Inhibition: The indole scaffold is a well-known structure in the design of kinase inhibitors. researchgate.net Analogs of this compound could be designed to target specific kinases involved in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAFV600E. researchgate.net

Caspase Modulation: Some 3-hydroxy-2-oxindole derivatives have been shown to induce apoptosis through the caspase pathway. sjp.ac.lk Further investigation into their effects on specific caspases, such as caspase-3 and caspase-7, could lead to the development of novel pro-apoptotic agents.

Histone Deacetylase (HDAC) Inhibition: Indole-based hydroxamic acid derivatives have been evaluated as HDAC inhibitors, which are a validated target for cancer therapy. rsc.org Designing analogs of this compound with HDAC inhibitory activity could be a promising avenue for anticancer drug discovery.

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition: Indoline-based compounds have been identified as dual inhibitors of 5-LOX and sEH, which are key enzymes in inflammatory pathways. mdpi.com This suggests a potential therapeutic application for analogs in treating inflammatory diseases.

Novel Therapeutic Applications:

Glaucoma: Recent studies have indicated that compounds with an oxindole (B195798) scaffold are involved in the regulation of intraocular pressure (IOP). mdpi.com This opens up the possibility of developing analogs of this compound as a new class of antiglaucoma agents.

Antiviral Agents: The isatin core, a related structure, is a component of synthetic compounds with antiviral activity. Screening libraries of this compound derivatives against a range of viruses could uncover new antiviral leads.

Neurodegenerative Diseases: The ability of some indole derivatives to modulate neurotransmitter systems suggests potential applications in treating neurological conditions. sjp.ac.lk

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The integration of advanced computational and experimental methodologies is crucial for accelerating the drug discovery process for compounds based on the this compound scaffold.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to establish a correlation between the structural features of the analogs and their biological activities. sciencepub.netnih.gov These models can then be used to predict the potency of newly designed compounds.

Molecular Docking: Molecular docking simulations can predict the binding modes of the designed analogs within the active sites of their biological targets. sciencepub.netnih.gov This information is invaluable for understanding the molecular basis of their activity and for designing new compounds with improved binding affinity and selectivity. For example, docking studies have been used to investigate the binding of oxindole derivatives to the active site of VEGFR-2. sciencepub.netnih.gov

Virtual Screening: Large compound libraries can be virtually screened against a specific biological target to identify potential hits before embarking on expensive and time-consuming experimental screening. tandfonline.com

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target to identify active "hits". tandfonline.comresearchgate.net This can be followed by more detailed dose-response experiments to determine the potency and selectivity of the identified compounds.

In Vitro and In Vivo Models: Promising compounds identified through screening and computational studies need to be evaluated in relevant in vitro cell-based assays and in vivo animal models to confirm their efficacy and to assess their pharmacokinetic and pharmacodynamic properties. mdpi.com

By combining these computational and experimental approaches, researchers can adopt a more integrated and efficient strategy for the design, synthesis, and evaluation of novel therapeutic agents based on the this compound scaffold.

Development of Sustainable and Green Synthesis Approaches

The development of sustainable and environmentally friendly synthetic methods is a key goal in modern chemistry. Future research should focus on applying the principles of green chemistry to the synthesis of this compound and its analogs.

Green Chemistry Strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. Water has been successfully used as a reaction medium for the synthesis of 3-substituted-3-hydroxyindolin-2-ones, offering an eco-friendly and efficient route. sciencepub.net Other renewable solvents like ethyl L-lactate have also been employed for the synthesis of related oxindole derivatives. sjp.ac.lk

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst can reduce waste and cost. Catalyst-free Henry reactions using water as the reaction medium have been reported for the synthesis of 3-hydroxy-3-nitromethylindolin-2-ones. sjp.ac.lk

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. Enzymatic cascade synthesis using carboligases has been demonstrated for the assembly of 3-hydroxy-2-oxo motifs. Furthermore, a crude extract from earthworms has been used as a green and effective biocatalyst for the asymmetric cross-aldol reaction to produce 3-hydroxy-2-oxindole derivatives. researchgate.net Carboxylic acid reductases (CARs) are also promising enzymes for the sustainable synthesis of related compounds. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comtandfonline.com This technique has been successfully applied to the decarboxylative condensation of isatins to produce 3-hydroxy-2-oxindoles. mdpi.com

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing the environmental impact of drug discovery and development.

Table 2: Green Synthesis Approaches for 3-Hydroxy-2-oxindole Derivatives

Green ApproachExampleAdvantages
Greener Solvents Water, Ethyl L-lactateEnvironmentally benign, reduced toxicity sjp.ac.lksciencepub.net
Catalyst-Free Reactions Henry reaction in waterReduced waste, cost-effective sjp.ac.lk
Biocatalysis Earthworm extract, CarboligasesHigh selectivity, mild conditions researchgate.net
Microwave-Assisted Synthesis Decarboxylative condensationFaster reactions, higher yields mdpi.comtandfonline.com

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-2-oxo-7-indolinecarboxylic acid, and how can its purity be validated?

Methodological Answer: A common approach involves refluxing precursors (e.g., indole derivatives) with catalysts in acidic conditions. For example, analogous procedures for indole-carboxylic acids use sodium acetate and acetic acid under reflux for 3–5 hours to form crystalline precipitates . Post-synthesis purification typically involves recrystallization (e.g., DMF/acetic acid mixtures) and chromatography. Purity validation should employ:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity thresholds >95% are standard for research-grade compounds .
  • NMR : Compare 1^1H and 13^{13}C spectra with published data to confirm structural integrity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: The compound’s structural analogs (e.g., indole-glyoxylic acids) exhibit acute oral toxicity (H302) and respiratory irritation (H335) . Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use FFP2 respirators if dust/aerosols form .
  • Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure .
  • Spill Management : Collect solids with non-sparking tools and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from variations in:

  • Purity : Impurities >5% (e.g., unreacted intermediates) can skew bioassay results. Validate batches via LC-MS .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentrations ≤0.1%) .
  • Structural Isomerism : Use X-ray crystallography to confirm regiochemistry, as positional isomers (e.g., 2-oxo vs. 3-oxo) may exhibit divergent activities .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

Methodological Answer: Stability challenges include hydrolysis of the oxo group and indoline ring oxidation. Mitigation strategies:

  • Storage : Keep at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation .
  • Formulation : Use lyophilized forms or cyclodextrin complexes to enhance aqueous solubility and shelf life .
  • Degradation Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-oxo-7-indolinecarboxylic acid
Reactant of Route 2
3-Hydroxy-2-oxo-7-indolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.